molecular formula C14H20BNO3 B13391656 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide

Cat. No.: B13391656
M. Wt: 261.13 g/mol
InChI Key: SLQZWOWUBCVLNE-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide is an organic compound with the molecular formula C12H18BNO2 It is a derivative of acetanilide, featuring a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide typically involves the reaction of acetanilide with a boron-containing reagent such as pinacolborane. The reaction is usually carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. The reaction conditions often include moderate temperatures and the use of anhydrous solvents to ensure high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product. Industrial methods also focus on minimizing waste and optimizing reaction conditions to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide undergoes various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or esters.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring of acetanilide can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives of acetanilide.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological systems.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters. These interactions are crucial in its applications in organic synthesis and drug design. The compound’s ability to undergo reversible reactions with biological molecules makes it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound used in similar applications, particularly in organic synthesis.

    1-Methylpyrazole-4-boronic acid pinacol ester: Another boron-containing compound with applications in cross-coupling reactions.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide stands out due to its specific structure, which combines the properties of acetanilide and dioxaborolane. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C14H20BNO3

Molecular Weight

261.13 g/mol

IUPAC Name

N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetamide

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-12(17)16-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,17)

InChI Key

SLQZWOWUBCVLNE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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